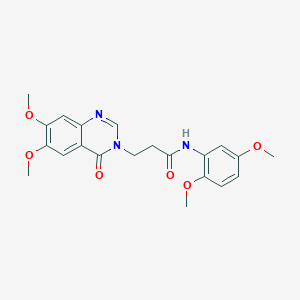
1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with a methyl group attached to the nitrogen atom of the indole ring and a carboxamide group linked to the 2-position of the indole ring, along with a 6-methylpyridin-2-yl substituent.
準備方法
The synthesis of 1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide can be achieved through a multi-step process involving the Fischer indolisation reaction followed by N-alkylation. The Fischer indolisation reaction is a well-known method for the synthesis of indole derivatives, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles. In this case, the starting materials include aryl hydrazines, ketones, and alkyl halides. The reaction conditions typically involve the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is often carried out under reflux conditions .
For industrial production, the process can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been reported to significantly reduce the reaction time and improve the yield of the desired product .
化学反応の分析
1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction can result in the formation of indoline derivatives. Substitution reactions can introduce various functional groups onto the indole ring, leading to the formation of a wide range of substituted indole derivatives .
科学的研究の応用
1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry. In biology, it has been investigated for its potential as an inhibitor of various enzymes and receptors, making it a valuable tool in drug discovery and development .
In medicine, this compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Its unique structure allows it to interact with specific molecular targets, leading to the modulation of various biological pathways . In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
作用機序
The mechanism of action of 1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target protein, leading to the inhibition or activation of its function. This interaction can result in the modulation of various biological pathways, including signal transduction, gene expression, and metabolic processes .
For example, in cancer research, this compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling and proliferation. By inhibiting these kinases, the compound can prevent the growth and spread of cancer cells . In neurological research, it has been investigated for its potential to modulate neurotransmitter receptors, leading to the development of new treatments for neurological disorders .
類似化合物との比較
1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide can be compared with other similar compounds, such as 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide and 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide . These compounds share a similar core structure but differ in the heterocyclic ring attached to the carboxamide group. The unique structure of this compound allows it to exhibit distinct biological activities and interactions with molecular targets, making it a valuable compound for scientific research and drug development .
特性
分子式 |
C16H15N3O |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
1-methyl-N-(6-methylpyridin-2-yl)indole-2-carboxamide |
InChI |
InChI=1S/C16H15N3O/c1-11-6-5-9-15(17-11)18-16(20)14-10-12-7-3-4-8-13(12)19(14)2/h3-10H,1-2H3,(H,17,18,20) |
InChIキー |
WYXLNVOFQGUZMO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-Oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12179947.png)

![2-(cyclopropylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B12179951.png)
![2-chloro-7-methyl-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}quinoline](/img/structure/B12179955.png)
![1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B12179958.png)

![N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B12179969.png)
![N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide](/img/structure/B12179973.png)
![12-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-10-(pyridin-3-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B12179977.png)
![methyl N-{[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate](/img/structure/B12179983.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B12179999.png)
![4-butyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12180014.png)
![1-methyl-2-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B12180021.png)
